Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt
Description
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt (hereafter referred to by its full name) is a sodium salt derivative of benzenesulfonic acid. Its structure features a benzene ring substituted at positions 2 and 5 with bis[(4-aminobenzoyl)amino] groups. The monosodium counterion enhances solubility in polar solvents, making it suitable for applications in pharmaceuticals, dyes, or specialty chemicals.
Properties
CAS No. |
67875-28-9 |
|---|---|
Molecular Formula |
C20H17N4NaO5S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
sodium;2,5-bis[(4-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-17(18(11-16)30(27,28)29)24-20(26)13-3-7-15(22)8-4-13;/h1-11H,21-22H2,(H,23,25)(H,24,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
VDVXUTGSZYSICE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Aromatic Amines
A fundamental step in synthesizing benzenesulfonic acid derivatives involves the sulfonation of aromatic amines such as aniline or substituted anilines. The sulfonation typically uses concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent.
Process Description:
Aromatic amine (e.g., aniline or 4-methylaniline) is dissolved in concentrated sulfuric acid (1.5 to 3 mol sulfuric acid per mol amine). This solution is then added to oleum containing 2 to 3 mol free sulfur trioxide (SO3) per mol amine. The reaction is conducted initially at low temperatures (10° to 80° C) for 10 minutes to 3 hours, followed by heating to 130°-160° C for 2.5 to 4 hours to complete sulfonation and introduce multiple sulfo groups at specific positions (e.g., 2,5-disulfonation).Advantages:
This method achieves high purity (>97%, up to ≧99%) of sulfonated products without requiring extensive purification.Example:
Preparation of 4-methylaniline-2,5-disulfonic acid using the above method is well-documented and serves as a model for related sulfonic acid derivatives.
Transposition and Neutralization of Sulfonated Aniline
For simpler sulfonic acid salts such as 4-amino-benzenesulfonic acid monosodium salt, a transposition reaction followed by neutralization is employed.
Process Description:
Sulfuric acid (98%) is stirred in a sulfonation vessel, and aniline (99%) is added. The mixture is heated progressively from 160℃ to 260℃ under vacuum (0.053 MPa) to induce sulfonation and transposition. After cooling to 80℃, water is added, and the mixture is neutralized with sodium carbonate to pH 7.0–7.5. Activated carbon treatment and filtration follow, and the product crystallizes upon cooling.
| Step | Conditions | Purpose |
|---|---|---|
| Sulfuric acid stirring | 1 hour at room temperature | Prepare sulfonation medium |
| Aniline addition | 99% aniline | Reactant introduction |
| Heating | 160℃ to 260℃ under vacuum | Sulfonation and transposition |
| Cooling | To 80℃ | Prepare for neutralization |
| Neutralization | Sodium carbonate to pH 7.0–7.5 | Salt formation |
| Activated carbon treatment | Boiling with activated carbon | Purification |
| Crystallization | Cooling to 30℃ over 8 hours | Product isolation |
- Yield and Purity:
The process yields p-aminophenylsulfonic acid with high purity suitable for fungicide applications.
Preparation of 4-Amino-2-Sulfobenzoic Acid as Intermediate
A related preparation involves the synthesis of 4-amino-2-sulfobenzoic acid, which can serve as a precursor for more complex derivatives such as bis[(4-aminobenzoyl)amino] compounds.
Process Description:
Sodium salts of nitro-substituted aromatic sulfonates (e.g., p-nitrotoluene o-sulfonate sodium) are dissolved in sodium hydroxide solution, oxidized with pressurized air, and then reduced using iron powder. Filtration and crystallization yield 4-amino-2-sulfobenzoic acid.Advantages:
The method is simple, with high yield and purity, and the product can be further transformed via alkali fusion to p-aminosalicylic acid.
Sulfonic Acid Diamides Formation
For the preparation of sulfonic acid diamides, which are structurally related to the target compound, a method involving secondary amines and sulfuryl chloride is used.
Process Description:
Secondary amines react with sulfuryl chloride in an inert aromatic solvent in the presence of a tertiary amine base, which scavenges hydrogen chloride. The sulfamoyl chloride intermediate formed is then converted to sulfonic acid diamides without requiring chlorosulfonyl isocyanate. The product is isolated by precipitation in dilute sulfuric acid, filtration, washing, and drying.Advantages:
This method avoids the release of corrosive hydrogen chloride gas, uses less expensive reagents, and is scalable industrially. The products are obtained in good yields and purity, requiring minimal purification.
Comparative Data Table of Preparation Methods
Research Discoveries and Notes
The sulfonation process using oleum and sulfuric acid is critical for achieving selective disulfonation at 2,5-positions on the aromatic ring, which is essential for the bis[(4-aminobenzoyl)amino] substitution pattern.
The transposition method under vacuum and controlled heating allows efficient conversion of aniline to sulfonic acid salts with minimal side reactions and good crystallinity, facilitating downstream processing.
The oxidation-reduction approach for preparing 4-amino-2-sulfobenzoic acid intermediates provides a versatile route for synthesizing various sulfonic acid derivatives with high purity, useful for further functionalization.
The sulfonic acid diamide synthesis method offers an alternative pathway to amide-functionalized sulfonic acids without harsh reagents like chlorosulfonyl isocyanate, making it attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound’s distinct bis[(4-aminobenzoyl)amino] substituents differentiate it from other benzenesulfonic acid derivatives. Below is a comparative analysis of key structural and functional attributes:
Key Observations :
- Amino vs. Hydroxy Groups: The target compound’s amino groups (electron-donating) contrast with hydroxy or sulfonate groups in others, affecting electronic properties and reactivity. For example, Methyl Orange’s azo group enables pH-dependent color changes , while the triazine derivatives in exhibit complex coordination chemistry.
- Solubility: Monosodium salts (e.g., target compound, 2,5-dihydroxy derivative) generally exhibit higher aqueous solubility than disodium or zinc salts (e.g., ).
- Stability: The bis[(4-aminobenzoyl)amino] structure may confer thermal stability, akin to Clopidogrel besylate’s solvent-free crystalline form .
Physicochemical Properties
- Melting Point: Azo dyes (e.g., Methyl Orange) decompose above 300°C , while monosodium salts like the target compound likely have lower melting points due to ionic character.
- Acid-Base Behavior : The sulfonate group (pKa ~1–2) ensures strong acidity, while aromatic amines (pKa ~4–5) contribute to zwitterionic behavior in aqueous solutions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step coupling reactions. For example, diazo coupling between aromatic amines and sulfonic acid derivatives under controlled pH (4–6) and low-temperature conditions (0–5°C) minimizes side reactions. Purification via recrystallization in aqueous ethanol (70% v/v) improves purity. Monitor reaction progress using HPLC with UV detection at 254 nm to track intermediates .
- Key Challenge : Avoiding over-sulfonation during synthesis, which can lead to byproducts. Adjust stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and reaction time to optimize yield .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : Use - and -NMR in DO to confirm aromatic proton environments and sulfonate group integration .
- Mass Spectrometry : High-resolution LC-MS (ESI negative mode) identifies molecular ion peaks ([M–Na]) and fragmentation patterns .
- Elemental Analysis : Verify sodium content via atomic absorption spectroscopy (AAS) to confirm monosodium salt stoichiometry .
Q. How does the sulfonate group influence aqueous solubility and stability?
- Methodology : The sulfonate group enhances solubility in polar solvents (e.g., water, DMSO). Measure solubility via gravimetric analysis after saturation. Stability studies under varying pH (2–12) and temperature (25–60°C) reveal degradation pathways (e.g., hydrolysis of azo bonds at pH < 3). Use UV-Vis spectroscopy to track absorbance changes at λmax ≈ 420 nm .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s redox behavior in biological systems?
- Methodology : Electrochemical studies (cyclic voltammetry) in phosphate buffer (pH 7.4) reveal redox peaks at –0.3 V (reduction of azo groups) and +0.8 V (oxidation of sulfonate). Compare with spin-trapping assays (e.g., using DMPO) to assess free radical scavenging activity in cellular models .
- Data Contradiction : While the compound’s azo groups suggest radical scavenging, conflicting reports note pro-oxidant effects under high oxidative stress. Validate via ROS detection assays (e.g., DCFH-DA) in controlled in vitro systems .
Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes or DNA)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1AO6) or DNA G-quadruplex structures. Prioritize sulfonate and amino groups as key interaction sites .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and solvation dynamics .
- Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) data to quantify binding affinities .
Q. What are the implications of its structural complexity for material science applications (e.g., supramolecular assemblies)?
- Methodology : Investigate self-assembly in aqueous solutions via TEM and SAXS. The compound’s planar aromatic core and sulfonate groups may form π-stacked aggregates or coordinate with metal ions (e.g., Fe) to create hybrid nanomaterials. Compare with simpler analogs (e.g., 2-naphthalenesulfonic acid) to isolate structure-function relationships .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves and fume hoods to prevent dermal exposure. The compound’s azo groups may decompose into aromatic amines under acidic conditions .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Monitor effluents for sulfonate content via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
